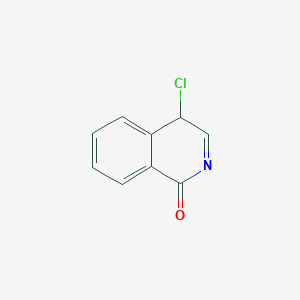
4-chloro-4H-isoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-4H-isoquinolin-1-one is a nitrogen-containing heterocyclic compound that belongs to the isoquinolone family. Isoquinolones are known for their versatile biological and physiological activities, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-4H-isoquinolin-1-one typically involves the cyclization of benzamide derivatives with functionalized arenes or alkynes. One common method is the [4 + 2] annulation reaction, which can be catalyzed by transition metals such as rhodium or palladium . The reaction conditions often include the use of solvents like dichloromethane and catalysts like Cp*RhCl2 .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions using benzamide derivatives and alkynes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-4H-isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinolinone derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like amines or thiols in the presence of base.
Major Products:
Oxidation: Isoquinolinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Amino or thio-substituted isoquinolinones.
Scientific Research Applications
4-Chloro-4H-isoquinolin-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-4H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation . The compound’s ability to interact with multiple targets makes it a versatile tool in drug discovery and development .
Comparison with Similar Compounds
4-Hydroxy-2-quinolone: Known for its pharmaceutical and biological activities.
3,4-Dihydroisoquinolin-1-one: Used in plant disease management and has antioomycete activity.
1-Chloroisoquinoline: Utilized in the synthesis of various heterocyclic compounds.
Uniqueness: 4-Chloro-4H-isoquinolin-1-one stands out due to its unique chloro substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of novel pharmaceuticals and industrial chemicals .
Properties
Molecular Formula |
C9H6ClNO |
|---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
4-chloro-4H-isoquinolin-1-one |
InChI |
InChI=1S/C9H6ClNO/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-5,8H |
InChI Key |
ALYXLZXHGNZKHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C=NC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



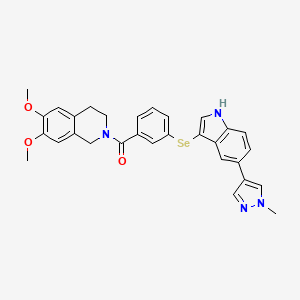
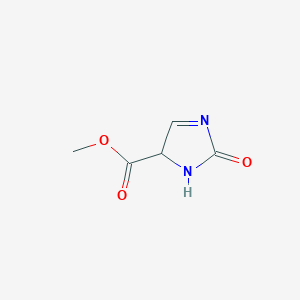
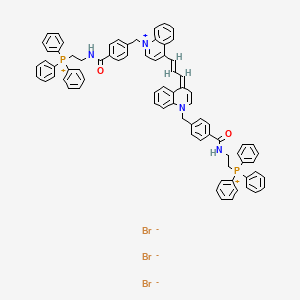
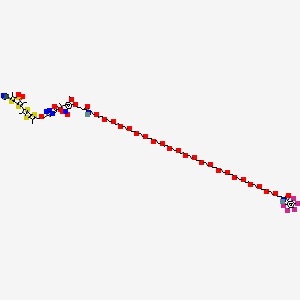
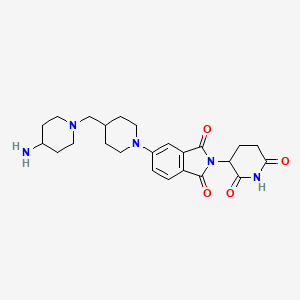
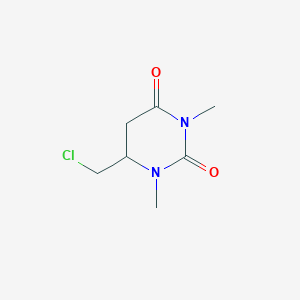
![N-[2-[2-[2-[2-[3-[2-(3-but-3-ynyldiazirin-3-yl)ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide](/img/structure/B12365453.png)

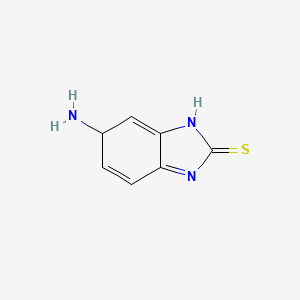
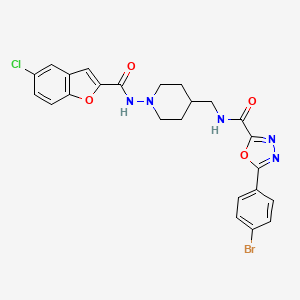
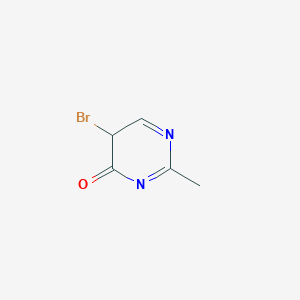
![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12365474.png)

